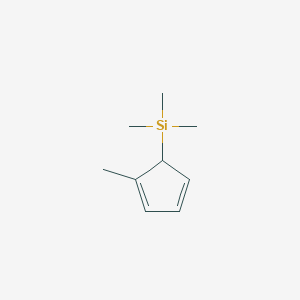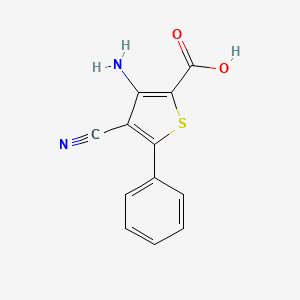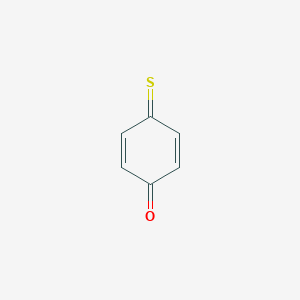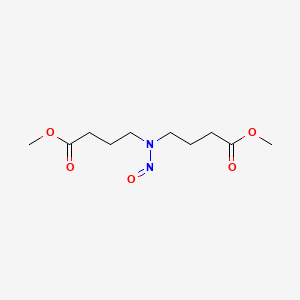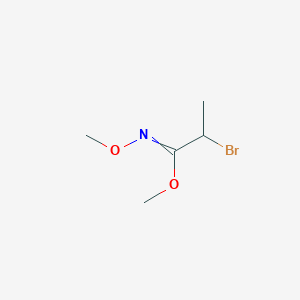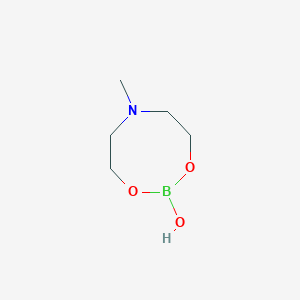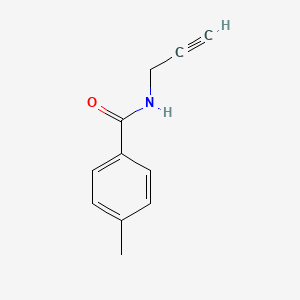![molecular formula C20H18N4 B14426861 (E,E)-1,1'-(1,4-Phenylene)bis[(4-methylphenyl)diazene] CAS No. 86317-68-2](/img/structure/B14426861.png)
(E,E)-1,1'-(1,4-Phenylene)bis[(4-methylphenyl)diazene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E,E)-1,1’-(1,4-Phenylene)bis[(4-methylphenyl)diazene] is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (-N=N-) linking two aromatic rings. This compound is particularly interesting due to its symmetrical structure and the presence of methyl groups on the aromatic rings, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-1,1’-(1,4-Phenylene)bis[(4-methylphenyl)diazene] typically involves the reaction of 4-methylbenzenediazonium chloride with 1,4-phenylenediamine. The reaction is carried out in an aqueous medium, often under acidic conditions to maintain the stability of the diazonium salt. The reaction proceeds through a coupling mechanism where the diazonium group reacts with the amine group to form the diazene linkage.
Industrial Production Methods
On an industrial scale, the production of (E,E)-1,1’-(1,4-Phenylene)bis[(4-methylphenyl)diazene] follows similar principles but is optimized for higher yields and purity. This may involve the use of continuous flow reactors, precise control of reaction temperatures, and the use of catalysts to enhance the reaction rate. Purification steps such as recrystallization or chromatography are employed to obtain the final product in a pure form.
化学反応の分析
Types of Reactions
(E,E)-1,1’-(1,4-Phenylene)bis[(4-methylphenyl)diazene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy compounds.
Reduction: Reduction of the diazene group can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted azobenzenes depending on the electrophile used.
科学的研究の応用
(E,E)-1,1’-(1,4-Phenylene)bis[(4-methylphenyl)diazene] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in photoresponsive materials and as a molecular switch.
Medicine: Studied for its potential use in drug delivery systems due to its ability to undergo reversible photoisomerization.
Industry: Employed in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of (E,E)-1,1’-(1,4-Phenylene)bis[(4-methylphenyl)diazene] is primarily based on its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its E and Z isomers. This property is exploited in various applications, such as molecular switches and photoresponsive materials. The molecular targets and pathways involved in these processes are related to the interaction of the compound with light and its subsequent structural changes.
類似化合物との比較
Similar Compounds
Azobenzene: The parent compound of the azobenzene family, lacking the methyl groups present in (E,E)-1,1’-(1,4-Phenylene)bis[(4-methylphenyl)diazene].
4,4’-Dimethoxyazobenzene: Similar structure but with methoxy groups instead of methyl groups.
4,4’-Dihydroxyazobenzene: Contains hydroxy groups, leading to different chemical properties.
Uniqueness
(E,E)-1,1’-(1,4-Phenylene)bis[(4-methylphenyl)diazene] is unique due to the presence of methyl groups on the aromatic rings, which can influence its reactivity and stability. The symmetrical structure also contributes to its distinct properties, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
86317-68-2 |
|---|---|
分子式 |
C20H18N4 |
分子量 |
314.4 g/mol |
IUPAC名 |
(4-methylphenyl)-[4-[(4-methylphenyl)diazenyl]phenyl]diazene |
InChI |
InChI=1S/C20H18N4/c1-15-3-7-17(8-4-15)21-23-19-11-13-20(14-12-19)24-22-18-9-5-16(2)6-10-18/h3-14H,1-2H3 |
InChIキー |
VMGWSFMTCBOGCK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


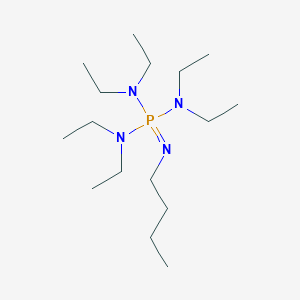
![6-{[6-(Acryloylamino)hexanoyl]amino}hexanoic acid](/img/structure/B14426803.png)

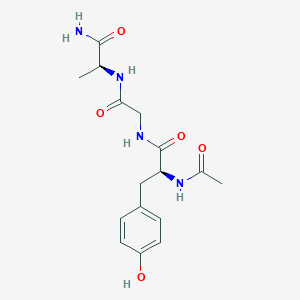
![Dimethyl 2,2'-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B14426815.png)
